molecular formula C10H8Cl2N2 B1285042 4-Amino-5,7-dichloro-2-methylquinoline CAS No. 917562-03-9

4-Amino-5,7-dichloro-2-methylquinoline

Cat. No.: B1285042
CAS No.: 917562-03-9
M. Wt: 227.09 g/mol
InChI Key: WGXAEZMNZHRTNP-UHFFFAOYSA-N
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Description

Historical Trajectory of the Quinoline (B57606) Scaffold as a Privileged Pharmacophore

The story of quinoline in medicine began in the 19th century with the isolation of quinine (B1679958) from cinchona bark, the first effective treatment for malaria. This natural product, featuring a quinoline core, sparked immense interest in this heterocyclic system. The subsequent decades saw the development of synthetic quinoline-based antimalarials like chloroquine (B1663885) and primaquine, which became frontline therapies against this devastating disease. hilarispublisher.commdpi.com The success of these drugs firmly established the quinoline scaffold as a "privileged pharmacophore"—a molecular framework that is able to bind to multiple biological targets with high affinity.

The versatility of the quinoline ring system lies in its ability to be readily functionalized at various positions, allowing chemists to modulate its electronic and steric properties. This adaptability has been instrumental in the discovery of quinoline-based drugs for a wide range of therapeutic areas beyond malaria, including cancer, bacterial infections, and inflammatory diseases. researchgate.net

Significance of Substituted Quinoline Motifs in Contemporary Chemical Sciences

In modern chemical sciences, the significance of substituted quinoline motifs continues to expand. The introduction of various substituents onto the quinoline core can dramatically alter its biological activity and physical properties. For instance, the presence of a chlorine atom at the 7-position, as seen in chloroquine, is crucial for its antimalarial activity. hilarispublisher.com

Beyond medicinal chemistry, substituted quinolines have found applications in materials science as organic light-emitting diodes (OLEDs), fluorescent sensors, and corrosion inhibitors. Their unique photophysical properties, arising from the extended π-conjugated system, make them attractive candidates for these advanced applications.

The synthetic accessibility of polysubstituted quinolines through classic name reactions like the Combes, Doebner-von Miller, and Friedländer syntheses, as well as modern transition-metal-catalyzed methods, has further fueled research into this versatile scaffold. wikipedia.orgwikipedia.orgnih.gov These synthetic strategies allow for the precise placement of functional groups, enabling the rational design of novel quinoline derivatives with tailored properties.

Overview of Research Domains for 4-Amino-5,7-dichloro-2-methylquinoline and Related Derivatives

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential applications in several key research domains, primarily based on the activities of analogous compounds. The combination of a 4-amino group, a 2-methyl group, and dichloro-substitution at the 5 and 7 positions points towards its investigation in areas such as anticancer and antimalarial drug discovery, and as a potential kinase inhibitor.

Anticancer Research: Numerous 4-aminoquinoline (B48711) derivatives have been investigated for their anticancer properties. researchgate.netmdpi.comnih.gov The quinoline scaffold can intercalate into DNA, inhibit topoisomerase enzymes, and modulate various signaling pathways involved in cancer cell proliferation and survival. The substitution pattern of this compound, particularly the halogen atoms, could enhance its cytotoxic activity.

Antimalarial Drug Discovery: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial agents. hilarispublisher.commdpi.comnih.gov The mechanism of action of many 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite. The specific substitutions on this compound could potentially overcome resistance mechanisms developed by the parasite against existing drugs like chloroquine.

Kinase Inhibition: Substituted quinolines and related heterocyclic systems have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov The structural motifs present in this compound make it a candidate for screening against different kinase targets.

The synthesis of this compound can be envisioned through established synthetic routes for polysubstituted quinolines. A plausible approach would involve the Combes synthesis, reacting 3,5-dichloroaniline (B42879) with acetylacetone (B45752) to form the 5,7-dichloro-2,4-dimethylquinoline intermediate, followed by selective functionalization. wikipedia.org Alternatively, a Doebner-von Miller reaction with 3,5-dichloroaniline and crotonaldehyde (B89634) could yield the corresponding 2-methyl-5,7-dichloroquinoline, which could then be subjected to chlorination at the 4-position and subsequent amination. wikipedia.orgresearchgate.netgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-2-8(13)10-7(12)3-6(11)4-9(10)14-5/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXAEZMNZHRTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588915
Record name 5,7-Dichloro-2-methylquinolin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID60588915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-03-9
Record name 5,7-Dichloro-2-methylquinolin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917562-03-9
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Chemical Derivatization and Analog Development of 4 Amino 5,7 Dichloro 2 Methylquinoline

Systematic Structural Modifications for Research-Oriented Applications

Systematic structural modification of the 4-aminoquinoline (B48711) core is a key strategy for developing new chemical entities. nih.gov The primary method for synthesizing 4-aminoquinoline derivatives involves the aromatic nucleophilic substitution (SNAr) of a 4-chloroquinoline (B167314) precursor with various mono or dialkyl amines. nih.govmdpi.com Modifications can be targeted at several positions on the quinoline (B57606) ring to modulate activity and properties.

Key areas for modification include:

The 4-Amino Group: The exocyclic amino group at the C4 position is a common site for modification. Attaching different alkyl or aryl side chains can significantly alter the molecule's lipophilicity, steric profile, and biological interactions. For instance, reacting 4,7-dichloroquinoline (B193633) with N,N-dimethyl-propane-1,3-diamine results in a derivative with a dialkylaminoalkyl side chain. nih.gov

The 2-Methyl Group: The methyl group at the C2 position can be functionalized to introduce diverse substituents. For example, it can be converted into a 2-arylvinyl group through a Knoevenagel reaction with aryl aldehydes, using zinc chloride as a catalyst. nih.gov This modification extends the conjugation of the system and allows for the introduction of various aryl moieties. nih.gov

The Quinoline Core: The chlorine atoms at the C5 and C7 positions can be substituted, although this is less common than modifying the 4-amino group. Additionally, the core itself can be altered, for example, through N-oxidation of the quinoline nitrogen, which can then facilitate further functionalization at the C2 position. mdpi.com

These modifications are crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the compound's function. nih.gov

Table 1: Examples of Structural Modifications on the 4-Aminoquinoline Scaffold

Modification SiteType of ModificationReagents/ConditionsPurpose/ApplicationReference
C4 PositionNucleophilic Aromatic Substitution (SNAr)Reaction of 4-chloroquinoline with various amines (e.g., N,N-dimethyl-ethane-1,2-diamine)Introduction of diverse side chains to modulate properties. nih.gov
C2-Methyl GroupKnoevenagel CondensationReaction with aryl aldehydes using ZnCl2 catalyst in refluxing DMF.Synthesis of 2-arylvinylquinolines with extended conjugation. nih.gov
Quinoline NitrogenN-Oxidationm-CPBA in chloroform.Activation of the quinoline ring for further functionalization. mdpi.com
C2 PositionC-H Amide FormationReaction of N-oxide with benzonitrile (B105546) and sulfuric acid.Direct introduction of an amide group at the C2 position. mdpi.com

Synthesis of Hybrid Quinoline Systems

Hybridization involves covalently linking the 4-aminoquinoline scaffold to other distinct chemical moieties to create a single molecule with potentially synergistic or novel properties. semanticscholar.org This approach is widely explored to enhance the efficacy and overcome limitations of the parent compounds. semanticscholar.org

Fusing or linking the 4-aminoquinoline core with other heterocyclic systems is a prominent strategy in chemical synthesis. mdpi.com This creates complex molecules that can interact with multiple biological targets or exhibit unique chemical properties. The synthesis often involves modifying a side chain on the 4-amino group to incorporate the second heterocyclic unit. scielo.br

Examples of such hybrid systems include:

Quinoline-Benzimidazole Hybrids: These are synthesized by condensing a 4-(piperazin-1-yl)benzaldehyde derivative of 7-chloroquinoline (B30040) with diamine precursors. mdpi.com

Quinoline-Thiazolidinone/Pyrroledione Hybrids: These molecules are formed by modifying the terminal amino group of a N-(7-chloroquinolin-4-yl) alkyldiamine side chain through the incorporation of 2-imino-thiazolidin-4-one or 1H-pyrrol-2,5-dione systems. scielo.brosti.gov

Quinoline-Pyrimidine Hybrids: These have been prepared by linking quinoline moieties with 2-aminopyrimidine. semanticscholar.org

Quinoline-Pyrazolone Hybrids: These can be synthesized via Knoevenagel condensation of a pyrazolone (B3327878) derivative with an aldehyde-functionalized quinoline. nih.govbeilstein-journals.org

Table 2: Examples of Hybrid Systems Incorporating the 4-Aminoquinoline Scaffold

Conjugated HeterocycleLinkage StrategyPrecursorsReference
BenzimidazoleCondensation reactionAldehyde-functionalized quinoline and diamine precursors. mdpi.com
2-Imino-thiazolidin-4-oneModification of side chain amino groupN-(7-chloroquinolin-4-yl) alkyldiamines. scielo.br
1H-pyrrol-2,5-dioneModification of side chain amino groupN-(7-chloroquinolin-4-yl) alkyldiamines. scielo.br
PyrazoloneKnoevenagel condensationAldehyde-functionalized quinoline and a pyrazolone derivative. nih.gov
PyrimidineDirect linkageQuinoline and 2-aminopyrimidine. semanticscholar.org

Bis-aminoquinolines are dimeric structures where two 4-aminoquinoline units are connected by a linker. These molecules are investigated for their ability to interact with targets in a bivalent manner, potentially leading to enhanced affinity and novel mechanisms of action. nih.gov

The synthesis of bis-aminoquinolines is typically achieved by reacting two equivalents of a 4-chloroquinoline with one equivalent of a diamine linker. nih.gov The nature and length of the linker are critical variables that are systematically altered to optimize the properties of the resulting dimer. Research has shown that even structurally simplified analogs of complex bis-aminoquinolines can retain or exceed the inhibitory potency of the parent compound, highlighting the potential for developing more efficient molecules with less structural complexity. nih.gov

Introduction of Diverse Functional Groups and Linkers for Probe Development

The development of chemical probes requires the introduction of specific functional groups and linkers onto the 4-aminoquinoline scaffold. These modifications enable the molecule to be used for detection, imaging, or as a tool to study biological systems. The structure of 4-amino-7-chloroquinoline is a critical scaffold for developing agonists of nuclear receptors like NR4A2, which can serve as a framework for designing probes for this target. nih.gov

Key strategies include:

Linker Installation: Flexible or rigid linkers are attached, typically to the 4-amino position, to connect the quinoline core to other molecules, surfaces, or reporter groups. Alkylamine chains of varying lengths are commonly used. semanticscholar.org

Functional Group Introduction: Reactive functional groups such as aldehydes, amines, or carboxylic acids are incorporated to allow for subsequent conjugation reactions. For example, a piperazine (B1678402) linker can be introduced at the C4 position, with the terminal nitrogen available for further derivatization. mdpi.com

Table 3: Linkers and Functional Groups for Probe Development

Linker/Functional GroupSynthetic MethodPotential ApplicationReference
Alkyl Diamine LinkersReaction of 4-chloroquinoline with excess diamine.Connecting two quinoline units (bis-quinolines) or linking to other moieties. nih.gov
Piperazine LinkerNucleophilic substitution of 4-chloroquinoline with piperazine.Provides a versatile handle for further functionalization. mdpi.com
Cinnamoyl ScaffoldConjugation via an alkylamine chain.Creating hybrid molecules with extended electronic systems. semanticscholar.org

Preparation of Metal Complexes with Quinoline Derivatives for Catalytic Studies

Quinoline derivatives are effective ligands for coordinating with metal ions due to the nitrogen atom in the heterocyclic ring. The resulting metal complexes are widely investigated for their applications in asymmetric catalysis and materials science. nih.govresearchgate.net

The synthesis of these complexes typically involves reacting a functionalized quinoline derivative with a metal salt. nih.gov For example:

Copper(II) Complexes: Imine-functionalized quinoline derivatives can be synthesized and subsequently complexed with Cu(II) ions. nih.gov

Platinum(II) Complexes: Quinoline-appended stibine (B1205547) ligands have been used to create Pt-Sb complexes by reacting them with PtCl2. acs.org

Rhodium and Ruthenium Complexes: While often involving 8-hydroxyquinolines, the general principle of using quinoline scaffolds to create half-sandwich Rh and Ru organometallic complexes is well-established. nih.gov

Palladium Complexes: Pincer-type ligands based on N-(quinolin-8-yl)amide have been used to form palladium complexes for various catalytic transformations. mdpi.com

The structure of the quinoline ligand, including its substituents, plays a crucial role in determining the geometry, stability, and catalytic activity of the resulting metal complex. nih.gov

Table 4: Metal Complexes of Quinoline Derivatives for Catalytic Studies

Metal CenterQuinoline Ligand TypeComplex TypePotential ApplicationReference
Copper (Cu)Imine quinoline derivativeCoordination complexBiological applications, catalysis nih.gov
Platinum (Pt)Tri(quinolin-8-yl)-stibaneOrganometallic complexRedox chemistry, catalysis acs.org
Rhodium (Rh) / Ruthenium (Ru)8-Hydroxyquinoline-amino acid hybridHalf-sandwich organometallic complexBioorganometallic chemistry nih.gov
Palladium (Pd)N-(quinolin-8-yl)amidePincer complexCatalytic transformations mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Substituted Quinolines

Correlation of Substituent Effects with Molecular Functionality

The presence of chlorine atoms at the 5 and 7-positions of the quinoline (B57606) ring significantly modulates the electronic and steric characteristics of the molecule. Chlorine is an electron-withdrawing group, and its placement at these positions influences the electron density distribution across the aromatic system. This electronic perturbation can affect the pKa of the quinoline nitrogen, which in turn can influence the molecule's ability to cross biological membranes and interact with receptor sites. nih.govresearchgate.net

From a steric perspective, the chlorine atoms add bulk to the molecule, which can either be favorable or unfavorable for binding to a specific target. The size and position of these substituents can dictate the optimal orientation of the molecule within a binding pocket. The introduction of chlorine atoms can also increase the lipophilicity of the compound, which can enhance its ability to penetrate cell membranes. researchgate.net Studies on other chlorinated quinolines have shown that the presence of chlorine can be crucial for significant biological activity. researchgate.neteurochlor.org

The 4-amino group is a key functional group in many biologically active quinolines, often acting as a critical hydrogen bond donor or acceptor in interactions with receptor targets. nih.gov This group can significantly influence the binding affinity and selectivity of the molecule. For instance, in the context of antimalarial 4-aminoquinolines, this group is essential for the drug's mechanism of action, which involves binding to heme. youtube.com The basicity of the amino group, which can be modulated by other substituents on the quinoline ring, is also a critical factor in the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The ability of the 4-amino group to form specific interactions often dictates the compound's biological target profile. nih.gov

The methyl group at the 2-position of the quinoline ring can influence the molecule's activity through several mechanisms. Sterically, it can provide a better fit into a hydrophobic pocket of a receptor, thereby enhancing binding affinity. ontosight.ai The introduction of a methyl group can also alter the electronic properties of the quinoline ring system, albeit to a lesser extent than the chloro and amino groups. researchgate.netbiu.ac.il Furthermore, the methyl group can influence the metabolic stability of the compound by blocking potential sites of oxidation. The position and presence of a methyl group can subtly alter the conformation of the molecule, which can have a significant impact on its biological activity. ontosight.ai

Quantitative Prediction of Molecular Behavior and Properties

QSAR studies employ computational and statistical methods to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.netnih.gov This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for a desired biological effect.

A wide array of molecular descriptors can be calculated to numerically represent the physicochemical properties of a molecule. protoqsar.com These descriptors are then used to build QSAR and Quantitative Structure-Property Relationship (QSPR) models. For quinoline derivatives, various descriptors have been shown to be important in correlating with their biological activities. researchgate.netresearchgate.netorientjchem.org

Below is an interactive table of commonly used molecular descriptors in QSAR/QSPR studies of quinoline derivatives:

Descriptor CategorySpecific DescriptorsDescription
Electronic Molecular Polarizability, Dipole Moment, Frontier Molecular Orbital Energies (HOMO, LUMO), Ionization Potential, Electron Affinity, ElectronegativityDescribe the distribution of electrons in the molecule and its reactivity.
Steric/Topological Molecular Volume, Molar RefractivityRelate to the size and shape of the molecule.
Thermodynamic Entropy, Capacity of HeatDescribe the thermodynamic properties of the molecule.
Lipophilicity Octanol-Water Partition Coefficient (logP)Measures the lipophilicity of the molecule, which influences its membrane permeability.
Quantum Chemical Molecular Hardness, Molecular Softness, Electrophilic IndexDerived from quantum mechanical calculations and relate to the reactivity of the molecule.

These descriptors, among others, are used as independent variables in statistical models to predict the biological activity of compounds. orientjchem.orgresearchgate.net

Various computational methods are employed to develop predictive QSAR models and to guide the rational design of new, more potent compounds. These methods can be broadly categorized into linear and non-linear techniques.

Commonly used computational methods include:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Artificial Neural Networks (ANN): A non-linear modeling technique inspired by the structure of the human brain, capable of modeling complex relationships between structure and activity. benthamscience.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): 3D-QSAR methods that correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields. nih.govmdpi.com These methods provide contour maps that visualize the regions around the molecule where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. nih.gov

These computational tools are invaluable in modern drug discovery, allowing for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing, thereby saving significant time and resources. researchgate.net

Computational Chemistry and Molecular Modeling Investigations of 4 Amino 5,7 Dichloro 2 Methylquinoline

Quantum Chemical Calculations and Theoretical Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide a detailed picture of the electron distribution and energy states, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For 4-Amino-5,7-dichloro-2-methylquinoline, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional arrangement of atoms.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Quinoline (B57606) Core Structure based on DFT Calculations. Note: This data is hypothetical for this compound and is presented to illustrate the output of a DFT calculation.

ParameterValueParameterValue
N1-C2 (Å)1.375C2-N1-C9 (°)118.5
C2-C3 (Å)1.420N1-C2-C3 (°)121.0
C3-C4 (Å)1.380C2-C3-C4 (°)120.5
C4-N(amino) (Å)1.365C3-C4-N(amino) (°)121.2
C5-Cl (Å)1.740C4-C5-Cl (°)119.8
C7-Cl (Å)1.735C6-C7-Cl (°)120.1

Electronic Structure: DFT calculations also elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals. This is crucial for understanding the molecule's reactivity and spectroscopic behavior.

Vibrational Analysis: Following geometry optimization, a frequency calculation is typically performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's vibrational spectra (infrared and Raman). Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching or bending of bonds.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound. Note: These are expected ranges and not specific calculated values.

Functional GroupVibrational ModeExpected Frequency Range (cm-1)
N-H (Amino)Symmetric/Asymmetric Stretching3300-3500
C-H (Methyl)Stretching2850-3000
C=C / C=N (Quinoline Ring)Stretching1500-1650
C-ClStretching600-800

While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the conformational flexibility and stability of this compound.

Conformational Landscapes: By simulating the molecule's movement over a period of time (typically nanoseconds to microseconds), MD can explore the different conformations the molecule can adopt and the energy barriers between them. This creates a "conformational landscape" which reveals the most populated and energetically favorable shapes of the molecule in a given environment (e.g., in a solvent like water).

Molecular Stability: MD simulations can also be used to assess the stability of the molecule's structure. By analyzing parameters such as the Root Mean Square Deviation (RMSD) of the atomic positions over time, one can determine if the molecule maintains a stable average structure or undergoes significant conformational changes.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or other biological macromolecule). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the strength of the interaction. The simulation explores various possible binding poses and ranks them based on this score. For this compound, docking studies could predict its potential to interact with various biological targets, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target.

ParameterValue / Description
Binding Energy (kcal/mol)-8.5
Key Interacting ResiduesASP145, LYS78, PHE201
Types of InteractionsHydrogen bond with ASP145, Pi-cation interaction with LYS78, Hydrophobic interaction with PHE201

Analysis of Molecular Reactivity Descriptors

From the electronic structure data obtained through DFT calculations, several molecular reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's reactivity and the nature of its interactions with other chemical species.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP) Surfaces: The MEP is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Red-colored regions on an MEP map indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Fukui Functions: These functions provide information about the local reactivity of different atomic sites within the molecule. They can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Bond Dissociation Energies (BDE): BDE is the energy required to break a specific bond homolytically. Theoretical calculations of BDEs can help to predict the weakest bonds in a molecule and its potential degradation pathways.

Radial Distribution Functions (RDF): Often derived from MD simulations, RDFs describe how the density of surrounding atoms or solvent molecules varies as a function of distance from a reference atom in the molecule. This provides detailed information about the local solvation structure around the molecule.

Table 4: Illustrative Molecular Reactivity Descriptors for this compound. Note: These values are for illustrative purposes and represent typical outputs of such calculations.

DescriptorIllustrative ValueSignificance
EHOMO-6.2 eVElectron-donating ability
ELUMO-1.8 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.4 eVChemical stability and reactivity

Theoretical Studies of Acid-Base Properties and pH-Dependent Behavior

The acid-base properties of a molecule, particularly its pKa value(s), are critical for understanding its behavior in biological systems and for designing formulation strategies. Computational methods can predict the pKa of different functional groups within a molecule. For this compound, the primary amine group and the quinoline ring nitrogen are the key sites for protonation.

Theoretical pKa calculations often involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, typically using a combination of quantum mechanical calculations and a continuum solvation model. These studies can predict the most likely protonation state of the molecule at a given pH, which is crucial as the charge state of a molecule affects its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing effects of the two chlorine atoms are expected to decrease the basicity of both the amino group and the quinoline nitrogen compared to the unsubstituted 4-amino-2-methylquinoline.

Advanced Spectroscopic and Structural Characterization Methodologies for Quinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques) for Elucidation of Molecular Connectivity

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. For a molecule like 4-Amino-5,7-dichloro-2-methylquinoline, ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts (δ) and coupling constants (J) would reveal the electronic environment of each proton and their spatial relationships with neighboring protons. For instance, the protons on the quinoline (B57606) ring would appear in the aromatic region, and their splitting patterns would help to confirm their positions relative to the chloro and amino substituents. The methyl group would likely appear as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinoline core would be influenced by the attached functional groups (amino, chloro, and methyl). Quaternary carbons, such as those bearing the chloro substituents and at the ring junctions, would also be identifiable.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in unambiguously assigning the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

While specific data for this compound is not available, data for a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, illustrates the type of information obtained. In its ¹³C NMR spectrum, signals for the carbon atoms of the quinoline ring are observed at specific chemical shifts, which are assigned based on theoretical calculations and comparison with similar structures. dergipark.org.trresearchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Substituted Quinoline (Note: This is hypothetical data for illustrative purposes, as experimental data for the target compound is unavailable.)

Carbon Atom Expected Chemical Shift (ppm)
C2 ~158
C3 ~100
C4 ~150
C4a ~148
C5 ~125
C6 ~128
C7 ~130
C8 ~120
C8a ~145

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

N-H Stretching: The amino group (NH₂) would typically exhibit two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the quinoline ring would be found in the 1500-1650 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹.

Studies on similar molecules, such as 4,7-dichloroquinoline (B193633), have utilized IR spectroscopy to identify these characteristic vibrations. nist.govnist.gov

Interactive Data Table: Expected IR Absorption Bands (Note: This is hypothetical data for illustrative purposes.)

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (asymmetric) ~3450
N-H Stretch (symmetric) ~3350
Aromatic C-H Stretch ~3050
Aliphatic C-H Stretch ~2950
C=C/C=N Aromatic Stretch 1500-1650

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms, with the M+2 and M+4 peaks having specific relative intensities. The fragmentation pattern can provide further structural information.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

For instance, the molecular formula of this compound is C₁₀H₈Cl₂N₂. HRMS would be able to confirm this composition with high precision.

Single Crystal X-ray Diffraction for Precise Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Crystal structure analyses of related compounds, like 4-amino-2-methylquinoline monohydrate, have revealed detailed information about their molecular geometry and hydrogen bonding networks, which stabilize the crystal lattice. nih.govscienceopen.com

Circular Dichroism (CD) Spectroscopy for Stereochemical and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound is not inherently chiral, it would not be expected to exhibit a CD spectrum. This technique would be applicable if the molecule were part of a larger chiral assembly or if it were derivatized with a chiral auxiliary. There is no information in the searched literature to suggest that this compound has been studied using CD spectroscopy.

Molecular Mechanisms of Action in Non Clinical Research Models

Investigation of Biomolecular Interactions

Research into compounds built upon the 4-amino-7-chloroquinoline framework, the central structure of 4-Amino-5,7-dichloro-2-methylquinoline, has identified several key biomolecular interactions. These interactions are fundamental to understanding the compound's potential biological effects.

The 4-aminoquinoline (B48711) scaffold is well-documented as a DNA intercalating agent. nih.govmdpi.com Intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can physically alter the structure of DNA, leading to significant biological consequences such as the inhibition of DNA replication and transcription.

Studies using complementary methods like optical tweezers, atomic force microscopy, and thermal melting measurements have characterized this interaction in detail for chloroquine (B1663885), a prominent 4-aminoquinoline analog. mdpi.com This research shows that chloroquine intercalation extends the DNA duplex by approximately 0.29 nm per bound molecule and stabilizes the double helix against thermal separation, increasing its melting temperature by about 15°C. mdpi.com This binding is primarily driven by entropy. mdpi.com Similarly, other 4-aminoquinoline hybrids have been shown to increase the thermal melting temperature of DNA, confirming the stabilizing effect of intercalation. nih.gov Furthermore, dimeric forms of 4-aminoquinolines have been found to be powerful intercalators, particularly for triple-helix DNA structures. nih.gov This established ability of the 4-aminoquinoline core to intercalate into DNA suggests a primary mechanism by which it can exert cytotoxic effects.

The 4-aminoquinoline framework is a versatile pharmacophore known to interact with and inhibit various enzymes. While data on telomerase or Catechol-O-methyltransferase (COMT) inhibition by this specific class of compounds is limited, significant research has been conducted on other key enzymes.

Derivatives of 4-aminoquinoline are recognized as inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system. The scaffold serves as a foundational structure for designing novel cholinesterase inhibitors.

Regarding Monoamine Oxidase type B (MAO-B), this is not a widely reported target for the 4-amino-7-chloroquinoline class of compounds.

However, the most extensively studied enzymatic inhibition by 4-amino-7-chloroquinoline derivatives relates to their activity in Plasmodium falciparum, the parasite responsible for malaria. These compounds are known to interfere with heme metabolism, a critical process for the parasite's survival. taylorandfrancis.com They inhibit the function of cysteine proteases like falcipain-2, which are responsible for degrading hemoglobin. nih.gov This inhibition, coupled with the ability to form strong complexes with heme, prevents its polymerization into non-toxic hemozoin crystals. taylorandfrancis.comresearchgate.net The resulting accumulation of free heme leads to oxidative stress and parasite death. taylorandfrancis.com

Table 1: Enzyme Inhibition by 4-Aminoquinoline Derivatives
Enzyme TargetDerivative ClassMechanism of ActionReference
Falcipain-2 (Cysteine Protease)4-Aminoquinoline-isatin hybridsInhibits hemoglobin degradation in P. falciparum. nih.gov
Heme PolymerizationSide chain-modified 4-aminoquinolinesForms a complex with hematin (B1673048), preventing detoxification into hemozoin. researchgate.net
Acetylcholinesterase (AChE)General 4-aminoquinoline scaffoldServes as a core structure for the design of AChE inhibitors.

Modulation of Cellular Pathways in Research Models

The biomolecular interactions of 4-aminoquinoline derivatives translate into significant effects on cellular pathways, including the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.

Compounds containing the 7-chloro-4-aminoquinoline core have demonstrated the ability to induce apoptosis and perturb the cell cycle in various cancer cell models. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to effectively suppress the progression of the cell cycle and trigger apoptosis in leukemia and lymphoma cells. mdpi.com

Similarly, a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in cancer cells. mdpi.com At higher concentrations, these compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle, coupled with an inhibition of both DNA and RNA synthesis. mdpi.com These findings indicate that the 7-chloro-4-aminoquinoline structure is capable of activating intrinsic cell death programs and halting cellular proliferation.

Table 2: Effects of 7-Chloro-4-aminoquinoline Derivatives on Cell Cycle and Apoptosis
Derivative ClassCell Line ModelsObserved EffectsReference
7-Chloro-4-aminoquinoline-benzimidazole hybridsLeukemia and Lymphoma cells (HuT-78, THP-1)Suppression of cell cycle progression; Induction of apoptosis. mdpi.com
7-Chloro-(4-thioalkylquinoline) derivativesLeukemia cells (CCRF-CEM)Accumulation of cells in G0/G1 phase; Inhibition of DNA/RNA synthesis; Induction of apoptosis. mdpi.com

The cellular effects of 4-aminoquinolines are mediated through their influence on key intracellular signaling events, particularly those related to cellular stress and energy metabolism.

Reactive Oxygen Species (ROS) Generation: One of the downstream consequences of the mechanisms described for 4-aminoquinoline derivatives, such as chloroquine, is the generation of oxidative stress. taylorandfrancis.com By inhibiting heme polymerization in parasitic organisms, these compounds cause a buildup of free heme, which is toxic and promotes the formation of ROS, leading to cellular damage. taylorandfrancis.com

Mitochondrial Dysfunction: The 4-aminoquinoline scaffold has been shown to target mitochondria. frontiersin.orgnih.gov Research has demonstrated that 7-chloro-4-aminoquinoline-benzimidazole hybrids can induce the disruption of the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic pathway. mdpi.com Furthermore, work on chloroquine analogs has led to the development of derivatives that act as potent inhibitors of mitochondrial ATP synthesis. mdpi.com This ability to accumulate in mitochondria and disrupt their function represents a critical aspect of the compound's mechanism of action. frontiersin.orgnih.gov

Calcium Ion Flux: The direct modulation of intracellular calcium ion flux is not a prominently documented mechanism for the 4-amino-7-chloroquinoline class of compounds in the available research literature.

Catalytic Activities in Chemical Systems

Beyond its interactions within biological systems, the quinoline (B57606) scaffold can also exhibit catalytic properties in specific chemical environments.

Studies have shown that quinoline-based compounds can participate in catalytic reactions. While quinoline derivatives alone show very low catalytic activity, their complexation with copper salts can efficiently catalyze the oxidation of catechol to o-quinone. mdpi.com This process mimics the function of the catecholase enzyme. The efficiency of this catalytic activity is dependent on the specific chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.com This suggests that under appropriate conditions, this compound could potentially form metal complexes that possess catalytic functions.

Interference with Specific Biological Processes in Model Organisms (e.g., Hemozoin Formation in Parasitic Models)

In non-clinical research, this compound has been investigated for its potential to interfere with crucial biological processes within parasitic models, particularly the malaria parasite, Plasmodium falciparum. A primary focus of this research has been the compound's effect on hemozoin formation, a vital detoxification pathway for the parasite.

During its intraerythrocytic stage, the malaria parasite digests large quantities of host cell hemoglobin in its acidic food vacuole. nih.gov This process releases copious amounts of toxic free heme (ferriprotoporphyrin IX). nih.govnih.gov To protect itself from the damaging effects of this heme, the parasite polymerizes it into an inert, crystalline substance known as hemozoin, or malaria pigment. nih.govhilarispublisher.com The inhibition of this detoxification process is a key mechanism of action for the 4-aminoquinoline class of antimalarial drugs. hilarispublisher.comnih.gov These compounds are thought to accumulate in the parasite's food vacuole and form a complex with heme, thereby preventing its polymerization into hemozoin. hilarispublisher.com The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death. nih.gov

Research on a novel 4-aminoquinoline derivative, identified as MAQ (this compound), has demonstrated its significant, dose-dependent inhibition of hemozoin formation in vitro. nih.gov Studies comparing MAQ to the well-established antimalarial chloroquine (CQ) have shown that MAQ exhibits more potent inhibition of hemozoin formation. nih.gov This enhanced activity suggests that MAQ is a promising candidate for further investigation as an antimalarial agent, particularly in the context of chloroquine-resistant parasite strains. nih.gov The molecular mechanism is believed to involve the binding of the 4-aminoquinoline to the growing faces of hematin crystals, preventing further deposition of hematin. nih.gov

The antimalarial activity of MAQ has also been evaluated in in vivo models using mice infected with Plasmodium berghei. The compound was found to be active at a dose of 25 mg/kg, causing a 91% reduction in parasitemia on day 5 post-infection. nih.gov At a higher dose of 50 mg/kg, MAQ achieved a 95% reduction in parasitemia on day 5. nih.gov These findings underscore the compound's potential as an effective antimalarial agent that acts by disrupting the critical process of hemozoin formation.

Research Findings on Hemozoin Inhibition and Parasitemia Reduction by this compound (MAQ)

The following table summarizes the in vitro and in vivo activity of this compound (MAQ) from a key study. The data highlights its dose-dependent inhibition of hemozoin formation and its efficacy in reducing parasitemia in a rodent malaria model.

ParameterCompoundDose/ConcentrationResultReference
Inhibition of Hemozoin FormationMAQDose-dependentSignificant inhibition, more evident than with Chloroquine nih.gov
Percent Reduction of Parasitemia in P. berghei-infected mice (Day 5)MAQ25 mg/kg91% nih.gov
50 mg/kg95% nih.gov

Future Directions and Emerging Research Avenues for 4 Amino 5,7 Dichloro 2 Methylquinoline

Development of Novel Chemical Probes and Biological Tools

The 4-Amino-5,7-dichloro-2-methylquinoline scaffold is a prime candidate for the development of sophisticated chemical probes to investigate complex biological systems. By incorporating reporter tags such as fluorophores, biotin, or photo-cross-linking moieties, derivatives of this compound can be engineered to serve as tools for identifying and validating novel cellular targets.

These probes can be instrumental in various applications:

Target Identification: Modified analogs can be used in affinity-based proteomics to isolate and identify binding proteins, potentially revealing novel mechanisms of action or off-target effects.

Cellular Imaging: Fluorescently tagged versions of the molecule would allow for the visualization of its subcellular localization and trafficking, providing insights into its uptake and distribution within cells.

Enzyme Inhibition Studies: The development of probes based on this scaffold can aid in studying specific enzymes. For instance, similar to how 2,4-diamino-7-aminoalkoxy-quinazolines have been developed as potent inhibitors and probes for histone lysine (B10760008) methyltransferases, this quinoline (B57606) core could be adapted to target similar epigenetic modifiers or other enzyme classes. nih.gov

The rational design of these tools would involve synthetic strategies that preserve the core pharmacophore responsible for biological activity while introducing the necessary functionalities for detection and interaction studies.

Probe TypeReporter Tag ExamplePotential Application
Affinity ProbeBiotin, Click-chemistry handle (alkyne/azide)Target protein pull-down and identification via mass spectrometry.
Imaging ProbeFluorescein, RhodamineLive-cell imaging to determine subcellular localization.
Photoaffinity ProbeBenzophenone, DiazirineCovalent cross-linking to binding partners for stable target identification.

Integration with Advanced High-Throughput Screening Methodologies for Mechanistic Elucidation

To fully understand the biological activities of this compound and its derivatives, integration with advanced high-throughput screening (HTS) is essential. Modern HTS platforms enable the rapid screening of vast chemical libraries against a multitude of biological targets and pathways. jdigitaldiagnostics.comsnv63.ru

Future screening efforts could involve:

High-Content Screening (HCS): Utilizing automated microscopy and image analysis, HCS can assess the effects of the compound on multiple cellular parameters simultaneously, such as cell morphology, viability, and the expression of specific protein markers. This provides a detailed "fingerprint" of the compound's cellular effects.

Phenotypic Screening: Screening in complex biological models, such as 3D cell cultures, organoids, or even whole organisms (e.g., zebrafish), can identify compounds that produce a desired physiological outcome, often without prior knowledge of the specific molecular target.

Mega-HTS Platforms: Technologies like fiber-optic array scanning technology (FAST) allow for the screening of bead-based libraries containing millions to billions of compounds at unprecedented speeds, on the order of millions of compounds per minute. nih.gov Applying such technology to libraries derived from the this compound scaffold could rapidly identify potent hits for a wide range of targets.

These screening methodologies will be crucial for elucidating the compound's mechanism of action, identifying new therapeutic indications, and understanding potential polypharmacology.

Application of Structure-Based Design Principles for Rational Engineering of Analogs

The principles of structure-based drug design offer a powerful approach to rationally engineer analogs of this compound with enhanced potency, selectivity, and pharmacokinetic properties. This process relies on understanding the three-dimensional interaction between the compound and its biological target.

Key steps in this approach include:

Target Structure Determination: Obtaining the 3D structure of the target protein (e.g., via X-ray crystallography or cryo-electron microscopy) in complex with the parent compound.

In Silico Modeling: Using computational docking and molecular dynamics simulations to predict how modifications to the quinoline scaffold will affect binding affinity and specificity.

Rational Synthesis: Synthesizing novel analogs based on these computational predictions. For example, guided by a target's binding pocket, modifications could be made to the 2-methyl or 4-amino groups to form new hydrogen bonds or hydrophobic interactions, thereby increasing potency. nih.gov

This iterative cycle of design, synthesis, and testing allows for the systematic optimization of the lead compound. The design of novel 2-substituted-4-amino-6-halogenquinolines as antiproliferative agents serves as a successful example of how modifying the quinoline core can lead to compounds with significantly improved activity. nih.gov

Exploration of Unconventional Mechanistic Pathways

While 4-aminoquinolines are historically known for their antimalarial activity, emerging research indicates they may possess unconventional mechanisms of action relevant to other diseases. nih.gov For instance, certain 4-amino-7-chloroquinoline derivatives have been identified as synthetic agonists of the nuclear receptor NR4A2 (Nurr1), a promising drug target for Parkinson's disease. nih.gov These compounds were found to protect dopaminergic neurons, a function completely distinct from the traditional role of 4-aminoquinolines in inhibiting hemozoin formation in malaria parasites. nih.govresearchgate.net

Future research on this compound should therefore explore its potential to modulate non-traditional targets and pathways, including:

Nuclear Receptors: Assessing its ability to act as an agonist or antagonist for various nuclear receptors involved in metabolism and inflammation.

Ion Channels and Transporters: Investigating its effects on ion channel function, which could have implications for neurological or cardiovascular conditions.

Protein-Protein Interactions: Screening for its ability to disrupt key protein-protein interactions that drive disease processes, particularly in oncology.

This exploration beyond conventional mechanisms could uncover entirely new therapeutic applications for this chemical scaffold.

Potential for Combinatorial Chemistry and Library Synthesis Based on the Core Scaffold

The this compound structure is well-suited to serve as a core scaffold for combinatorial chemistry and the synthesis of large, diverse chemical libraries. nih.gov The reactivity of the quinoline ring and its substituents allows for the introduction of a wide array of chemical functionalities at multiple positions.

Methodologies for library synthesis could include:

Parallel Synthesis: Efficiently creating a large number of discrete compounds in parallel by modifying different positions on the scaffold. For instance, libraries of 4-aminoquinolines have been successfully generated by varying the sidechain attached to the 4-amino group through sequential reductive aminations. nih.govresearchgate.net

Diversity-Oriented Synthesis (DOS): Employing synthetic pathways that can generate structurally diverse and complex molecules from a common starting material, exploring a wider chemical space.

Functionalization of the Quinoline Core: Utilizing modern synthetic methods, such as metal-catalyzed cross-coupling reactions, to modify the chloro-substituted positions (C5 and C7) or the 2-methyl group, thereby introducing significant structural diversity. durham.ac.uk

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Amino-5,7-dichloro-2-methylquinoline, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a quinoline precursor (e.g., 6,7-dimethoxynaphthalen-1-ol) and introduce chlorine substituents via electrophilic substitution using POCl₃ under reflux (140–160°C for 6–8 hours) .
  • Step 2 : Perform amination at the 4-position using ammonia or ammonium acetate in ethanol under microwave-assisted conditions (100°C, 30 minutes) to improve regioselectivity .
  • Step 3 : Purify via column chromatography (petroleum ether:EtOAc, 8:1) and validate purity using HPLC (>99%) .
    • Key Factors :
  • Excess POCl₃ increases chlorination efficiency but requires careful pH adjustment (to ~8) during workup to avoid decomposition .
  • Microwave irradiation reduces side products compared to conventional heating .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use DMSO-d₆ to resolve aromatic protons (δ 7.3–8.6 ppm) and confirm substitution patterns. The amino group (–NH₂) appears as a broad singlet near δ 5.5 ppm .
  • HPLC-MS : Employ a C18 column with ESI-MS to detect [M+H]+ ions (m/z ~213.06) and assess purity .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯Cl) and planarity deviations (<0.1 Å) for structure-activity relationship (SAR) studies .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for experimental design?

  • Key Data :

  • Molecular Weight : 213.06 g/mol .
  • Solubility : Poor in water; soluble in DMSO, DMF, and ethanol. Use sonication for aqueous suspensions .
  • Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How can researchers investigate the pharmacokinetics and metabolite profiles of this compound?

  • Methodology :

  • In Vivo Studies : Administer via gastric gavage in rodent models (e.g., Wistar rats) and collect serum at intervals (0–24 hours). Use HPLC (Agilent 1260 Infinity) with UV detection (λ = 254 nm) to quantify plasma concentrations .
  • Metabolite Identification : Perform LC-MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare fragmentation patterns with reference standards .
    • Key Parameters :
  • t₁/₂ : 0.32 hours (rapid elimination) .
  • AUC : 150.9 µg·h/mL (low bioavailability) .

Q. What computational strategies (e.g., DFT, molecular docking) predict the electronic structure and target binding of this compound?

  • Methodology :

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.2 eV) for redox activity .
  • Molecular Docking : Dock into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Score binding affinities (ΔG < –8 kcal/mol) and validate with MD simulations .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) to differentiate therapeutic vs. toxic thresholds .
  • Assay Validation : Use standardized protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., ciprofloxacin) .
    • Case Study : Discrepancies in IC₅₀ values may arise from cell line variability (e.g., HeLa vs. HepG2) or solvent effects (DMSO >1% induces cytotoxicity) .

Q. What advanced analytical methods ensure purity and stability in long-term studies?

  • Methodology :

  • Forced Degradation : Expose to heat (60°C), light (UV, 254 nm), and oxidative stress (H₂O₂) for 48 hours. Monitor degradation via UPLC-PDA and identify impurities using HRMS .
  • Stability-Indicating Assays : Develop gradient HPLC methods (e.g., 0.1% TFA in acetonitrile/water) to resolve degradation products .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity compared to analogs?

  • Methodology :

  • SAR Studies : Synthesize derivatives (e.g., 4-amino-5,7-difluoro-2-methylquinoline) and compare logP, polar surface area, and IC₅₀ values .
  • Crystallography : Resolve halogen bonding (e.g., Cl⋯π interactions) in co-crystals with target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.